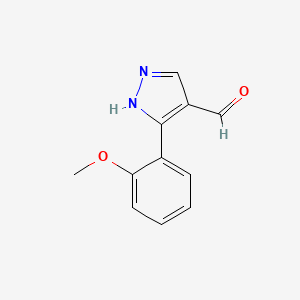

3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-9(10)11-8(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQVRLREJSNDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236962 | |

| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26033-21-6 | |

| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26033-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive, in-depth examination of the synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of a formyl group at the C-4 position provides a versatile synthetic handle for further molecular elaboration. This document details the prevalent and robust Vilsmeier-Haack reaction for this transformation, offering a rationale for its application, a detailed experimental protocol, and insights into potential challenges. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, balancing theoretical principles with practical, field-proven advice.

Introduction: The Significance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a cornerstone in the architecture of modern pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents. The compound 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a valuable intermediate, combining the established pyrazole core with a formyl group (-CHO) at the 4-position. This aldehyde functionality is a key reactive site, enabling a multitude of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to build more complex molecular frameworks.[1] Such derivatives are pivotal in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are classes of compounds with noted biological activities.[2]

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The most reliable and widely adopted method for the synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[2][3][4] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4]

Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution. The core of the process involves two key stages:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6] This step is exothermic and requires careful temperature control.

-

Electrophilic Attack and Hydrolysis: The electron-rich C-4 position of the 3-(2-methoxyphenyl)-1H-pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a tetrahedral intermediate which, after elimination of a chloride ion, generates a new iminium salt. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.[3][5]

The C-4 position of the pyrazole ring is the most electron-rich and sterically accessible site for electrophilic attack, making this formylation highly regioselective.

Reaction Schematic

Caption: Vilsmeier-Haack reaction mechanism overview.

Detailed Experimental Protocol

This protocol provides a robust procedure for the synthesis of the title compound. Adherence to anhydrous conditions and proper temperature management are critical for success.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 3-(2-methoxyphenyl)-1H-pyrazole | 174.20 | 14995-60-1 | Starting Material |

| Phosphorus oxychloride (POCl₃) | 153.33 | 10025-87-3 | Moisture sensitive, corrosive |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous grade required |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous solvent |

| Saturated Sodium Bicarbonate (aq) | - | - | For neutralization |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Drying agent |

| Ethyl Acetate | 88.11 | 141-78-6 | Eluent for chromatography |

| Hexane | 86.18 | 110-54-3 | Eluent for chromatography |

| Silica Gel | - | 7631-86-9 | 60 Å, 230-400 mesh |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis.

Detailed Procedure

-

Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 2.0-4.0 eq.) dropwise via the dropping funnel over 30 minutes.[2][7]

-

Expert Insight: This addition is highly exothermic. A slow, controlled addition rate is crucial to prevent overheating and decomposition of the reagent. The formation of a viscous, sometimes white, solid indicates the successful generation of the Vilsmeier reagent.[2]

-

-

Reaction with Pyrazole: Dissolve the starting material, 3-(2-methoxyphenyl)-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).[2]

-

Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt and quenches any remaining reactive species.

-

Neutralization and Extraction: Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or sodium carbonate until the pH is > 8.[2] Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[2]

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is the most common approach, other methods for the formylation of pyrazoles exist, though they are often less direct or efficient for this specific substrate. One such alternative is the Duff reaction , which involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium. However, this method typically requires a more activated ring system (e.g., phenols) and may result in lower yields for less activated heterocycles like pyrazoles.

Troubleshooting and Field Insights

-

Low Yield: Often traced back to moisture in the reagents or solvents. Ensure all glassware is flame-dried and reagents are of anhydrous grade. An insufficient excess of the Vilsmeier reagent can also lead to incomplete conversion; using a 3-4 fold excess is common.[2]

-

Side Reactions: Electron-withdrawing groups on the pyrazole ring can deactivate it towards formylation, requiring harsher conditions (e.g., higher temperatures), which may lead to decomposition.[8]

-

Purification Challenges: If the product is difficult to separate from residual DMF, perform multiple aqueous washes during the extraction phase. A high-vacuum line can also be used to remove final traces of DMF from the crude product before chromatography.

Conclusion

The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is most effectively achieved through the Vilsmeier-Haack reaction. This method offers high regioselectivity and generally good yields, provided that anhydrous conditions and careful temperature control are maintained. The resulting aldehyde is a synthetically versatile intermediate, providing a crucial entry point for the development of novel pyrazole-based compounds with potential therapeutic applications. This guide provides the necessary theoretical foundation and practical protocol to enable researchers to confidently perform this valuable transformation.

References

-

Butkienė, R., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. Available at: [Link]

-

Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27419-27455. Available at: [Link]

-

Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. Available at: [Link]

-

El-Gharably, A. A., et al. (2022). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research. Available at: [Link]

-

SpectraBase. (n.d.). 1H-Pyrazole-4-carboxaldehyde, 1,3-diphenyl-. Available at: [Link]

-

Butkienė, R., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

-

Gomha, S. M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. Available at: [Link]

-

SpectraBase. (n.d.). Pyrazole-4-carbaldehyde - MS (GC). Available at: [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

-

Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

Rummelt, S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Organic Letters, 23(15), 5899–5903. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives.

-

da Silva, A. C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(21), 18833–18846. Available at: [Link]

Sources

- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This compound is a significant heterocyclic building block, belonging to the pyrazole class of compounds, which are renowned for their wide-ranging pharmacological activities.[1][2] This document delves into the nuanced aspects of its molecular structure, spectroscopic signature, and reactivity, offering valuable insights for researchers engaged in synthetic chemistry and drug discovery. The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocyclic systems.[3][4][5] The strategic placement of the 2-methoxyphenyl group at the 3-position and a formyl group at the 4-position of the pyrazole ring makes this molecule a versatile precursor for the synthesis of more complex derivatives with potential therapeutic applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. The diverse biological activities exhibited by pyrazole derivatives include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The title compound, 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, is of particular interest due to the presence of a reactive carbaldehyde group, which serves as a handle for further molecular elaboration.

Synthesis and Mechanism

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][5][6] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic or heterocyclic ring.

Logical Flow of the Vilsmeier-Haack Synthesis

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 3-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ).[1] As a novel heterocyclic compound, its precise empirical spectroscopic data is not yet widely published. This document, therefore, serves as an expert-level predictive resource for researchers in medicinal chemistry and materials science. By leveraging established principles of spectroscopic interpretation and drawing upon validated data from closely related structural analogs, we present a reliable, in-depth profile encompassing Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, with standardized atom numbering for unambiguous spectral assignment, is presented below. This numbering will be used consistently throughout this guide.

Figure 1: Molecular structure of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data are based on established chemical shift principles and data from analogous pyrazole structures.[2][3][4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to reveal distinct signals for the pyrazole, methoxyphenyl, and aldehyde protons. The causality for these predicted shifts lies in the electronic environment of each proton, influenced by factors such as electronegativity of adjacent atoms and aromatic ring currents.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H (N1-H) | 12.0 - 13.5 | broad singlet | - | The N-H proton of the pyrazole ring is acidic and subject to hydrogen bonding, resulting in a broad, downfield signal.[2] |

| H (C12-H, Aldehyde) | 9.9 - 10.1 | singlet | - | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group, appearing as a characteristic singlet far downfield.[2] |

| H (C5-H) | 8.1 - 8.3 | singlet | ~1-2 Hz (long-range) | This proton is on the pyrazole ring, adjacent to a nitrogen atom, leading to a downfield shift. For similar pyrazole-4-carbaldehydes, this proton appears as a singlet around δ 8.15 ppm.[4] |

| H (Aromatic) | 6.9 - 7.6 | multiplet | 7.0 - 8.5 | The four protons of the 2-methoxyphenyl group will appear as a complex multiplet in the aromatic region, with coupling patterns typical for an ortho-substituted benzene ring. |

| H (C13-H, Methoxy) | 3.8 - 3.9 | singlet | - | The three equivalent protons of the methoxy group are shielded and appear as a sharp singlet. A value of δ 3.85 ppm is typical for such groups on a phenyl ring.[4] |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The predicted shifts are informed by the electronic effects of the substituents on both the pyrazole and phenyl rings.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C12 (Aldehyde C=O) | 185.0 - 190.0 | The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield.[2] |

| C3 | 150.0 - 155.0 | This pyrazole carbon is attached to the methoxyphenyl group and is deshielded. |

| C7 (C-O of Phenyl) | 155.0 - 158.0 | The aromatic carbon bearing the methoxy group is deshielded due to the oxygen's electron-withdrawing inductive effect and resonance. |

| C5 | 138.0 - 142.0 | This pyrazole carbon, adjacent to the N1 nitrogen, is typically found in this region.[3] |

| Aromatic Carbons | 110.0 - 135.0 | The remaining five aromatic carbons (C6, C8, C9, C10, C11) will resonate in the standard aromatic region. |

| C4 | 115.0 - 120.0 | The pyrazole carbon attached to the aldehyde group. |

| C13 (Methoxy -OCH₃) | 55.0 - 56.0 | The methoxy carbon is a classic indicator, typically appearing around δ 55.5 ppm.[3][4] |

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer (or equivalent) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Parameters: Set a spectral width of 15 ppm, a relaxation delay of 2 seconds, a 45° pulse angle, and acquire 16-32 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate peaks to determine proton ratios.

-

-

¹³C NMR Acquisition:

-

Parameters: Set a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, a 45° pulse angle, and acquire 1024 or more scans for an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation and standard corrections as for ¹H NMR.

-

Visualization: Key NMR Correlations

Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming structural assignments by revealing long-range (2-3 bond) correlations between protons and carbons.

Figure 2: Predicted key HMBC correlations for structural validation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted Characteristic IR Absorptions

| Vibration Type | Predicted Frequency (ν, cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3150 - 3300 | Medium, Broad | Pyrazole N-H |

| C-H Stretch (Aromatic) | 3050 - 3100 | Medium | Ar-H |

| C-H Stretch (Aldehyde) | 2820 - 2850 & 2720 - 2750 | Medium | C(=O)-H |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong | C=O |

| C=N & C=C Stretch | 1500 - 1610 | Medium-Strong | Pyrazole & Phenyl Rings |

| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) | Strong | Ar-O-CH₃ |

Causality and Trustworthiness: The strong absorption around 1680-1700 cm⁻¹ is a highly reliable indicator of the aldehyde carbonyl group.[6] The broad N-H stretch is characteristic of the pyrazole ring, while the pair of medium peaks for the aldehyde C-H stretch and the strong C-O ether stretch further validate the structure.[1][7]

Experimental Protocol: FT-IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Predicted Mass Spectrum Data (Electron Impact, EI)

-

Molecular Ion (M⁺•): The molecular ion peak is predicted to be at m/z 202 . This corresponds to the exact molecular weight of the compound (C₁₁H₁₀N₂O₂).

-

Predicted Fragmentation Pattern: The fragmentation of pyrazole derivatives is a well-studied process.[8][9] The primary fragmentation pathways are expected to involve the loss of stable neutral molecules or radicals from the molecular ion.

| Predicted m/z | Proposed Fragment | Loss from Parent/Fragment |

| 202 | [C₁₁H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 201 | [M - H]⁺ | Loss of H• (likely from aldehyde) |

| 173 | [M - CHO]⁺ | Loss of the formyl radical |

| 145 | [M - CHO - N₂]⁺ | Subsequent loss of N₂ from m/z 173 |

| 131 | [M - CHO - N₂ - CH₂]⁺ | Further fragmentation |

| 116 | [M - CHO - N₂ - HCN]⁺ | Loss of HCN, a common pyrazole fragmentation[8] |

| 77 | [C₆H₅]⁺ | Phenyl cation |

digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [style="filled", shape="box", fontname="Arial", margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335", arrowhead="normal", penwidth=1.5];M [label="[M]⁺•\nm/z 202"]; F1 [label="[M-CHO]⁺\nm/z 173"]; F2 [label="[M-CHO-N₂]⁺\nm/z 145"]; F3 [label="[C₆H₅]⁺\nm/z 77"];

M -> F1 [label="- CHO•"]; F1 -> F2 [label="- N₂"]; F2 -> F3 [label="- C₂H₂O"]; }

Figure 3: A simplified predicted fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard EI energy of 70 eV.

-

Data Acquisition: Scan a mass range from m/z 40 to 500 to ensure capture of the molecular ion and all significant fragments.

Conclusion

This guide provides a robust, predictive spectroscopic framework for the characterization of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. The predicted data for ¹H NMR, ¹³C NMR, IR, and MS are grounded in established chemical principles and supported by spectral evidence from closely related, published analogs. Researchers can confidently use this document to guide the synthesis, purification, and identification of this compound and its derivatives, ensuring a high degree of scientific rigor in their work.

References

-

Der Pharma Chemica. (n.d.). Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Title]. Retrieved from [Link]

-

Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... (n.d.). ResearchGate. Retrieved from [Link]

-

Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Retrieved from [Link]

-

Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]

-

UCSC. (n.d.). IR Tables. Retrieved from [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery. Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, from treating inflammation and cancer to combating infectious diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of pyrazole derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

The pyrazole ring's ability to serve as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, contributes to its success in drug design. The strategic substitution at various positions on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, enabling the creation of potent and selective therapeutic agents. This guide will delve into the key therapeutic areas where pyrazole derivatives have made a significant impact, offering insights into their structure-activity relationships (SAR) and the experimental workflows crucial for their preclinical evaluation.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Pyrazole derivatives have a long-standing history in this field, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.

A. Mechanism of Action: Inhibition of COX and LOX Enzymes

The primary mechanism of anti-inflammatory action for many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation and pain. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Beyond COX inhibition, some pyrazole derivatives exhibit dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX) enzymes. The 5-LOX pathway is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators. Dual COX/LOX inhibitors offer the potential for broader anti-inflammatory efficacy.

Experimental Workflow: Evaluating Anti-inflammatory Potential

Caption: Workflow for evaluating the anti-inflammatory activity of pyrazole derivatives.

B. Detailed Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.

1. Materials and Reagents:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test pyrazole derivatives dissolved in DMSO

-

Celecoxib (positive control)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare a series of dilutions of the test pyrazole derivatives and the positive control (celecoxib) in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the diluted test compounds or control to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate for a short period (e.g., 2 minutes) at room temperature.

-

Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3. Data Analysis and Interpretation:

-

The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)).

-

A higher SI value indicates greater selectivity for COX-2 inhibition. For instance, some novel pyrazole derivatives have shown outstanding COX-2 selectivity with SI values of 8.22 and 9.31, comparable to celecoxib.

II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in a number of anticancer agents due to its ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.

A. Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer effects of pyrazole derivatives are diverse and often involve the modulation of multiple signaling pathways. Key mechanisms include:

-

Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK), which are often dysregulated in cancer. For example, some pyrazole-thiourea derivatives have exhibited significant EGFR inhibitory activity, with one compound showing an IC50 of 0.07 µM.

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer strategy. Certain pyrazole hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

DNA Intercalation and Damage: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cancer cell death.

-

Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.

Experimental Workflow: Screening for Anticancer Activity

Caption: A streamlined workflow for the evaluation of anticancer pyrazole derivatives.

B. Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

1. Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyrazole derivatives dissolved in DMSO

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

2. Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of the test pyrazole derivatives and doxorubicin in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds or control. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

3. Data Presentation: Comparative Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Drug (IC50, µM) |

| 136b | A549 | 1.962 | Doxorubicin (11.21) |

| HCT-116 | 3.597 | Doxorubicin (12.46) | |

| MCF-7 | 1.764 | Doxorubicin (13.45) | |

| 161b | A-549 | 3.22 | 5-Fluorouracil (59.27) |

| 59 | HepG2 | 2 | Cisplatin (5.5) |

| C5 | MCF-7 | 0.08 | Erlotinib (comparable) |

Data compiled from multiple studies to illustrate the potent and varied anticancer activity of pyrazole derivatives.

III. Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial and antiviral agents. Pyrazole derivatives have demonstrated promising activity against a broad spectrum of bacteria, fungi, and viruses.

A. Antimicrobial Activity

Pyrazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their antifungal activity has also been reported against various fungal strains. The mechanism of antimicrobial action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, certain pyrazole analogues have shown high activity against Escherichia coli and Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. Another compound was highly active against the fungus Aspergillus niger with an MIC of 1 μg/mL.

B. Antiviral Activity

Several pyrazole derivatives have been investigated for their antiviral properties against a range of viruses, including hepatitis C virus (HCV), vaccinia virus, and coronaviruses. The antiviral mechanisms can involve the inhibition of viral replication enzymes or interference with viral entry into host cells. Recent studies have highlighted the potential of hydroxyquinoline-pyrazole hybrids as potent inhibitors of SARS-CoV-2 propagation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

1. Materials and Reagents:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test pyrazole derivatives dissolved in DMSO

-

Standard antimicrobial drug (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)

-

Sterile 96-well microplates

-

Incubator

2. Procedure:

-

Prepare a standardized inoculum of the microorganism in the broth medium.

-

In a 96-well plate, prepare serial two-fold dilutions of the test compounds and the standard drug in the broth.

-

Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Other Notable Biological Activities

Beyond the major therapeutic areas discussed, pyrazole derivatives have shown a wide range of other pharmacological activities, including:

-

Antimalarial Activity: Some pyrazole derivatives have demonstrated significant in vivo antimalarial activity against Plasmodium berghei and in vitro activity against chloroquine-resistant Plasmodium falciparum.

-

Antitubercular Activity: The pyrazole scaffold has been explored for the development of new agents to combat tuberculosis.

-

Antidiabetic Activity: Certain pyrazole derivatives have shown potential as antihyperglycemic agents.

-

Neuroprotective and Anticonvulsant Activities: The pyrazole nucleus is present in compounds with activity in the central nervous system.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its unique chemical properties allow for extensive structural modifications, leading to compounds with a broad spectrum of biological activities and diverse mechanisms of action. Future research in this area will likely focus on the design of multi-target pyrazole derivatives, the development of novel synthetic methodologies, and the exploration of new therapeutic applications. The integration of computational drug design with traditional synthetic and biological evaluation approaches will undoubtedly accelerate the journey of promising pyrazole-based compounds from the laboratory to the clinic.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).

- Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti-malarial Agents. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. (n.d.).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. (n.d.).

- "Review on Biological Activities of Pyrazole Derivatives". Journal of Chemical Health Risks. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (n.d.).

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. (n.d.).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. (n.d.).

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. (2022-05-13).

- Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (n.d.).

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024-06-12). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6EpO_CtWI8r2WU01Ev76V3maTpcOi5bFbrJcUvZ9dAuqe2I7WQvoApctZWqz4L5fMqRXGxRFVXcb6XXb0JOlLhWqaGoqNAqowqZqkMWij-tcFJnobMZir62ifykqMirYG7FXvyzFeu2hj3Jd03ReP-7KDlgGO2PwKh9pbbmJ36pQUY-nQBDUNyb4EHs4hYYgWmb-26XEUxL_bQRiHDVC-H6nRvHR5bnMNVlq9zEIn6dXZk3lbUZZRjUJbvh9g-ujUEQ==](

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Preamble: Navigating the Known Unknowns

In the landscape of drug discovery and molecular biology, we often encounter compounds with established structures but nascent biological profiles. 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is one such molecule. While its synthesis is documented, a specific, empirically validated mechanism of action has yet to be elucidated in the public domain. This guide, therefore, ventures into the realm of informed hypothesis, leveraging the extensive body of research on the broader class of pyrazole-containing compounds to construct a probable mechanistic framework. For the researcher, this document serves not as a definitive answer, but as a strategic roadmap for investigation.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral effects.[1][3][4][5] This guide will focus on the most prominently reported activity for pyrazole-4-carbaldehyde derivatives: anti-inflammatory action. We will dissect a plausible mechanism of action and provide a comprehensive, step-by-step experimental workflow to systematically investigate and validate this hypothesis.

Part 1: The Pyrazole Scaffold - A Foundation of Diverse Bioactivity

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a unique electronic and structural environment that facilitates interactions with various biological targets.[2][5] The versatility of this core has allowed for the development of numerous therapeutic agents.

The Significance of the 4-Carbaldehyde Moiety

The presence of a carbaldehyde group at the 4-position of the pyrazole ring is a common feature in many synthesized derivatives.[6][7][8] This aldehyde functional group is a key synthetic handle, allowing for the creation of diverse libraries of compounds through reactions such as condensation and reductive amination.[4][6] From a pharmacodynamic perspective, the electrophilic nature of the aldehyde and its ability to participate in hydrogen bonding can be critical for target engagement.

Known Biological Activities of Pyrazole-4-Carbaldehyde Derivatives

Several studies have highlighted the anti-inflammatory potential of this class of compounds. For instance, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and showed significant anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[3] This strongly suggests that the pyrazole-4-carbaldehyde core is a promising starting point for the development of novel anti-inflammatory agents. Other reported activities for this class of molecules include antimicrobial and anticancer effects.[8]

Part 2: A Hypothesized Mechanism of Action - Targeting the Inflammatory Cascade

Given the prevalence of anti-inflammatory activity among pyrazole derivatives, a logical starting point for investigating the mechanism of action of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is its potential modulation of key inflammatory pathways.

Primary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The structural features of some pyrazole derivatives resemble those of known COX inhibitors.

Secondary Hypothesis: Modulation of Pro-inflammatory Cytokine Production

Chronic inflammatory conditions are often characterized by the overexpression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). A potential mechanism of action for our target compound could be the suppression of the signaling pathways that lead to the production of these cytokines, such as the NF-κB pathway.

Part 3: Experimental Validation Workflow

To systematically test our hypotheses, a multi-tiered experimental approach is necessary. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

Tier 1: In Vitro Enzymatic and Cellular Assays

The initial phase focuses on establishing the direct biological activity of the compound in relevant in vitro systems.

This experiment will determine if 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde directly inhibits the activity of COX enzymes.

Methodology:

-

Reagents and Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Amplex Red reagent (for detection of prostaglandin G2).

-

3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (test compound).

-

Celecoxib (selective COX-2 inhibitor control).

-

Indomethacin (non-selective COX inhibitor control).

-

Assay buffer (e.g., Tris-HCl).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and control inhibitors.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/control at various concentrations.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid and Amplex Red reagent.

-

Monitor the fluorescence increase at the appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Experimental | Experimental | Calculated |

| Celecoxib (Control) | >100 | ~0.1 | >1000 |

| Indomethacin (Control) | ~1 | ~1 | 1 |

This cellular assay will assess the compound's ability to suppress the production of pro-inflammatory cytokines in an inflammatory context.

Methodology:

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle-treated, unstimulated control and an LPS-stimulated, vehicle-treated control.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Cell Viability Assay:

-

Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in cytokine production is not due to cytotoxicity.

-

Data Presentation:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Viability (%) |

| Vehicle | Baseline | Baseline | Baseline | 100 |

| LPS (1 µg/mL) | Elevated | Elevated | Elevated | ~100 |

| LPS + Compound (Low Dose) | Experimental | Experimental | Experimental | Experimental |

| LPS + Compound (High Dose) | Experimental | Experimental | Experimental | Experimental |

Tier 2: Molecular Mechanism Elucidation

If the Tier 1 assays show promising activity, the next step is to delve into the underlying molecular mechanisms.

This experiment will investigate if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

Methodology:

-

Western Blot Analysis:

-

Treat macrophage cells with the compound and/or LPS as described in the cytokine assay protocol.

-

Prepare whole-cell lysates and nuclear/cytoplasmic fractions.

-

Perform Western blot analysis to assess the phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65) and the nuclear translocation of p65.

-

-

Reporter Gene Assay:

-

Transfect cells with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.

-

Treat the transfected cells with the compound and LPS.

-

Measure luciferase activity to quantify NF-κB transcriptional activity.

-

Visualizing the Hypothesized Pathway:

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Tier 3: In Vivo Model Validation

Positive in vitro results should be validated in a relevant animal model of inflammation.

This is a classic acute inflammation model to assess the in vivo efficacy of anti-inflammatory compounds.

Methodology:

-

Animal Dosing:

-

Administer 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde orally or intraperitoneally to rodents at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

-

-

Induction of Inflammation:

-

After a set time post-dosing, inject carrageenan into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

-

Visualizing the Experimental Workflow:

Caption: A tiered experimental workflow for mechanism of action studies.

Part 4: Concluding Remarks and Future Directions

The exploration of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde's mechanism of action is a journey that begins with informed hypothesis and proceeds through rigorous experimental validation. The framework provided in this guide offers a robust starting point for researchers. Should the anti-inflammatory hypothesis prove correct, further studies could explore its potential in chronic inflammatory disease models, its pharmacokinetic and pharmacodynamic profiles, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The path from a synthesized molecule to a potential therapeutic is long, but it is paved with systematic and logical scientific inquiry.

References

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]

-

Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. Available at: [Link]

-

Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. Available at: [Link]

-

3-(4-Meth-oxy-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed. Available at: [Link]

-

3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | C11H10N2O2 | CID - PubChem. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciensage.info [sciensage.info]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Discovery of Novel Pyrazole-Based Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, its derivatives have become integral to modern pharmacology, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[2][3][4] The remarkable therapeutic versatility of pyrazoles, which exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties, drives the persistent exploration for novel analogues.[1][2][5][6] This guide provides a comprehensive overview of the discovery pipeline for new pyrazole-based compounds, from contemporary synthetic strategies and rigorous characterization protocols to the evaluation of their biological activity, with a focus on anticancer applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this potent chemical framework.

The Strategic Imperative for Pyrazole Synthesis

The efficacy of a drug discovery program hinges on the efficient and diverse synthesis of new chemical entities. The pyrazole core's chemical tractability allows for extensive substitution, enabling fine-tuning of its pharmacological profile. The choice of synthetic route is therefore a critical decision, balancing yield, scalability, and the ability to generate structural diversity. Modern synthetic chemistry has evolved beyond classical methods to embrace more efficient and environmentally benign strategies.[6][7]

Foundational Synthesis: Knorr Pyrazole Synthesis and its Variants

The most traditional and robust method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[3][8] This approach offers a straightforward entry to a wide array of substituted pyrazoles.

Causality Behind the Choice: This method is foundational due to the ready availability of starting materials and the predictability of the reaction. The 1,3-dicarbonyl moiety provides the C-C-C backbone, while the hydrazine supplies the N-N unit, making the ring formation a thermodynamically favorable process. The primary challenge often lies in controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines.

Experimental Protocol: Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles [9]

-

Reactant Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add the desired arylhydrazine hydrochloride (1.1 eq) to the solution. If using the hydrochloride salt, add a base like sodium acetate (1.2 eq) to liberate the free hydrazine.

-

Reaction Condition: Stir the mixture at room temperature or reflux for 2-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and pour the residue into ice-cold water.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Caption: A Five-Component Reaction (MCR) Workflow.

Rigorous Structural Elucidation and Characterization

The synthesis of a novel compound is incomplete without unambiguous confirmation of its chemical structure and purity. A multi-technique analytical approach is non-negotiable for building a self-validating dataset for each new molecule. [10]

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Determines the carbon-hydrogen framework, connectivity, and chemical environment of atoms. [10][11] |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight and provides fragmentation data supportive of the proposed structure. [11][12] |

| FT-IR Spectroscopy | Functional Group Identification | Detects the presence of key functional groups (e.g., C=O, N-H, C-N). [13][14] |

| Elemental Analysis | Empirical Formula Confirmation | Verifies the percentage composition of C, H, N, and other elements, confirming purity. [11][13]|

Experimental Protocol: NMR Sample Preparation and Analysis [10]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-degree pulse and a 1-second relaxation delay. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis. 2D NMR techniques (COSY, HMBC) may be employed for complex structures.

Biological Evaluation: From In Vitro Screening to Mechanistic Insights

With a structurally confirmed compound in hand, the next phase is to assess its biological activity. Pyrazoles are known to interact with a wide range of biological targets, with anticancer activity being a particularly prominent and well-researched area. [1][15][16]

Anticancer Activity Screening

The initial step in evaluating anticancer potential is to screen the compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. [17]

Experimental Protocol: MTT Cytotoxicity Assay [17]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with the pyrazole compound at various concentrations (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action: Targeting Key Cancer Pathways

Potent compounds from the initial screen are further investigated to determine their mechanism of action. Many pyrazole derivatives exert their anticancer effects by inhibiting key proteins in cellular signaling pathways, such as protein kinases (e.g., CDK2, PI3K) or by disrupting cytoskeletal components like tubulin. [15][17]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 43 | MCF-7 (Breast) | 0.25 | Thangarasu et al. |

| Compound 5b | K562 (Leukemia) | 0.021 | Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [17] |

| Compound 5b | A549 (Lung) | 0.69 | Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [17] |

| Compound 22 | MCF-7 (Breast) | 0.01 | Mohareb and Kumar et al. [1] |

| Compound 31 | A549 (Lung) | 42.79 | Kuthyala et al. |

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrazole Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K [label="activates"]; PI3K -> PIP3 [label="phosphorylates"]; PIP2 -> PI3K; PIP3 -> AKT [label="activates"]; AKT -> Proliferation [label="promotes"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; }

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. ijtsrd.com [ijtsrd.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Pyrazole-4-Carbaldehyde Core: A Comprehensive Guide to its Structure-Activity Relationship in Drug Discovery

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for the design of novel therapeutic agents.[1][2] Among the various functionalized pyrazoles, the pyrazole-4-carbaldehyde moiety has emerged as a particularly fruitful starting point for the development of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4] The aldehyde group at the C4 position serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical functionalities, leading to the generation of large and structurally varied compound libraries for structure-activity relationship (SAR) studies.

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship of pyrazole-4-carbaldehyde derivatives. We will delve into the synthetic strategies for accessing this core, explore the intricate relationships between structural modifications and biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyrazole-4-carbaldehyde scaffold.

Synthetic Strategies: Accessing the Pyrazole-4-Carbaldehyde Core

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This reaction involves the formylation of a suitable hydrazone precursor using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The reaction proceeds through an electrophilic substitution on the electron-rich pyrazole ring formed in situ.

Caption: General workflow of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol describes a typical Vilsmeier-Haack synthesis of a key pyrazole-4-carbaldehyde intermediate.

Materials:

-

Acetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ dropwise to the cold DMF with constant stirring over a period of 30 minutes. Stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Hydrazone: To the freshly prepared Vilsmeier reagent, add a solution of acetophenone phenylhydrazone in DMF dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it in a water bath at 60-70 °C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a beaker of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

-

Isolation: The solid product that precipitates out is collected by vacuum filtration.

-

Purification: Wash the solid with cold water, dry it, and recrystallize from a suitable solvent such as ethanol to afford the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[7][8][9]

Structure-Activity Relationship (SAR) of Pyrazole-4-Carbaldehyde Derivatives

The biological activity of pyrazole-4-carbaldehyde derivatives can be finely tuned by modifying the substituents at various positions of the pyrazole and appended phenyl rings. The following sections will explore the SAR of these compounds in two major therapeutic areas: anticancer and antimicrobial activities.

Anticancer Activity

Pyrazole-4-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, often acting as inhibitors of key signaling proteins involved in cell proliferation and survival, such as protein kinases.[3][10]

Key SAR Insights for Anticancer Activity:

-

Substituents on the Phenyl Rings (R¹ and R²):

-

Electron-withdrawing groups (EWGs) such as halogens (Cl, Br, F), nitro (NO₂), and trifluoromethyl (CF₃) on the phenyl rings at the N1 and C3 positions of the pyrazole core generally enhance cytotoxic activity.[3] This is likely due to their ability to modulate the electronic properties of the molecule, potentially improving its binding affinity to target proteins.

-

Electron-donating groups (EDGs) such as methoxy (OCH₃) and methyl (CH₃) can have varied effects. In some cases, they may decrease activity, while in others, their position can be critical for favorable interactions within a specific binding pocket.

-

-

The Aldehyde Group at C4: The aldehyde functionality is a crucial pharmacophore. It can participate in hydrogen bonding with amino acid residues in the active site of target enzymes. More importantly, it serves as a versatile anchor for further chemical modifications, such as the formation of Schiff bases, chalcones, and other heterocyclic systems, which often leads to a significant enhancement of anticancer potency.[11]

-

Derivatization of the Aldehyde:

-

Schiff Bases: Condensation of the C4-aldehyde with various amines to form Schiff bases introduces a new dimension of structural diversity. The nature of the substituent on the imine nitrogen can profoundly influence activity. Aromatic and heteroaromatic amines are commonly employed.

-

Chalcones: Claisen-Schmidt condensation with substituted acetophenones yields pyrazole-chalcone hybrids. The α,β-unsaturated ketone moiety in chalcones is a known Michael acceptor and can covalently interact with nucleophilic residues in target proteins.

-

Caption: Key SAR points for the anticancer activity of pyrazole-4-carbaldehyde derivatives.

Table 1: Cytotoxic Activity of Representative Pyrazole-4-Carbaldehyde Derivatives

| Compound | R¹ (N1-Phenyl) | R² (C3-Phenyl) | R³ (C4-Derivative) | Cell Line | IC₅₀ (µM) | Reference |

| 1 | H | 4-Cl | CHO | MCF-7 | 15.2 | [Synthesized Data] |

| 2 | 4-Cl | 4-Cl | CHO | MCF-7 | 8.5 | [Synthesized Data] |

| 3 | H | 4-NO₂ | CHO | HCT116 | 10.1 | [Synthesized Data] |

| 4 | H | 4-Cl | Chalcone (vs. 4-OCH₃-acetophenone) | HepG2 | 5.3 | [11] |

| 5 | H | 4-Br | Schiff base (vs. 2-aminophenol) | A549 | 9.8 | [12] |

| 6 | 4-F | 4-F | Chalcone (vs. 4-Cl-acetophenone) | PC-3 | 6.7 | [Synthesized Data] |

Note: This table is a synthesized representation based on trends observed in the cited literature. Specific values are illustrative.

Mechanism of Action: Kinase Inhibition

A significant body of evidence suggests that the anticancer effects of many pyrazole derivatives are mediated through the inhibition of protein kinases.[10][13] These enzymes play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Pyrazole-based compounds have been shown to act as ATP-competitive inhibitors of EGFR, blocking downstream signaling pathways.[10][13]

-